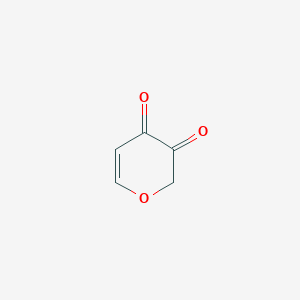
2H-Pyran-3,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-3,4-dione is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom and two carbonyl groups at positions 3 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: 2H-Pyran-3,4-dione can be synthesized through various synthetic routes. One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . Another method involves the use of organocatalysis with N-heterocyclic carbenes (NHCs) to produce 3,4-dihydropyran-2-ones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective catalytic processes. The use of multicomponent reactions (MCR) is favored due to their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran-3,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cycloaddition and condensation reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include aldehydes, malononitrile, and 1,3-dicarbonyl compounds. Catalysts such as N-heterocyclic carbenes, transition metals, and acids or bases are often employed to facilitate these reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with aldehydes and malononitrile can yield dihydropyrano[4,3-b]pyran derivatives .
Scientific Research Applications
2H-Pyran-3,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential biological activities, including anti-inflammatory, anti-microbial, and anti-tumor properties . Additionally, it is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2H-Pyran-3,4-dione involves its interaction with various molecular targets and pathways. For example, it can undergo Knoevenagel condensation with malononitrile to form benzylidenemalononitrile, which can further react to form more complex structures . The specific molecular targets and pathways depend on the particular application and the biological system being studied.
Comparison with Similar Compounds
2H-Pyran-3,4-dione can be compared with other similar compounds such as 2H-chromenes and 4H-pyrans. While 2H-chromenes are more stable due to their fused aromatic ring, this compound is unique in its ability to undergo a wide range of chemical reactions and form diverse products . Other similar compounds include 3,4-dihydro-2H-pyran and 3,6-dihydro-2H-pyran, which differ in the position of the double bond and the presence of additional hydrogen atoms .
Properties
CAS No. |
76031-43-1 |
|---|---|
Molecular Formula |
C5H4O3 |
Molecular Weight |
112.08 g/mol |
IUPAC Name |
pyran-3,4-dione |
InChI |
InChI=1S/C5H4O3/c6-4-1-2-8-3-5(4)7/h1-2H,3H2 |
InChI Key |
RLKSFDPWAOQOMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=O)C=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



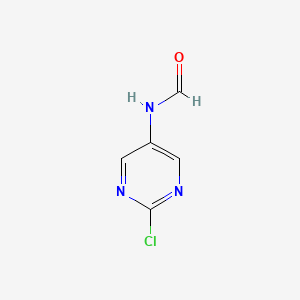

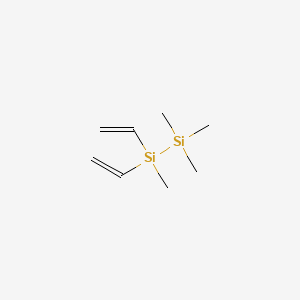
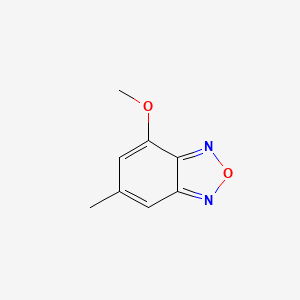
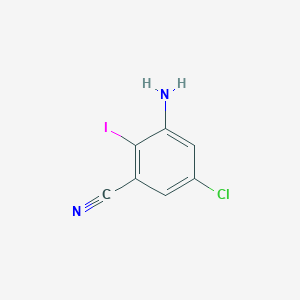
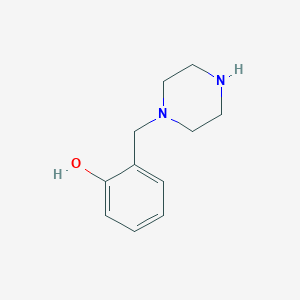
![2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one](/img/structure/B13111775.png)
![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13111780.png)
![(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13111785.png)
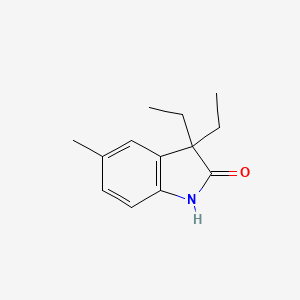
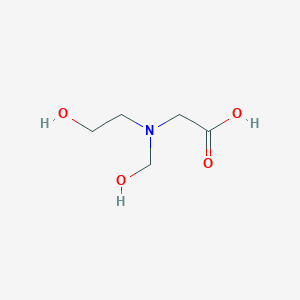

![5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13111803.png)
